Benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester
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Overview
Description
Ethyl 4-(4-methoxyphenoxy)benzoate: is an organic compound with the molecular formula C16H16O4. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a methoxyphenoxy group. This compound is often used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-methoxyphenoxy)benzoate typically involves the esterification of 4-(4-methoxyphenoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ethyl 4-(4-methoxyphenoxy)benzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ethyl 4-(4-methoxyphenoxy)benzoate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-(4-methoxyphenoxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(4-methoxyphenoxy)benzoic acid or 4-(4-methoxyphenoxy)benzaldehyde.
Reduction: Ethyl 4-(4-methoxyphenoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 4-(4-methoxyphenoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of esterification and substitution reactions.
Biology: In biological research, this compound can be used as a model compound to study the interactions of esters with biological molecules.
Medicine: While not directly used as a drug, ethyl 4-(4-methoxyphenoxy)benzoate can be a precursor in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require specific ester functionalities.
Mechanism of Action
The mechanism of action of ethyl 4-(4-methoxyphenoxy)benzoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic or non-catalytic processes. The methoxy and ester groups play a crucial role in determining the reactivity and interaction with other molecules.
Comparison with Similar Compounds
Methyl 4-(4-methoxyphenoxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(4-hydroxyphenoxy)benzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 4-(4-chlorophenoxy)benzoate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: Ethyl 4-(4-methoxyphenoxy)benzoate is unique due to the presence of both an ethyl ester group and a methoxyphenoxy group, which confer specific chemical properties such as solubility, reactivity, and stability. These properties make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
50793-28-7 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenoxy)benzoate |
InChI |
InChI=1S/C16H16O4/c1-3-19-16(17)12-4-6-14(7-5-12)20-15-10-8-13(18-2)9-11-15/h4-11H,3H2,1-2H3 |
InChI Key |
AYIXVUWHOMPBCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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